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amine

CAS No.: 14629-65-3

Cat. No.: B081465

Get Quote

Introduction: The Analytical Challenge
The accurate quantification of amphetamines in biological matrices (urine, blood, oral fluid)

presents a tripartite challenge for the analytical chemist: polarity, volatility, and matrix

interference.

Polarity: Amphetamines are low-molecular-weight bases (pKa ~9.9). In their ionized form,

they are highly water-soluble, making Liquid-Liquid Extraction (LLE) inefficient without

precise pH control and toxic solvents.

Volatility: As free bases, amphetamines are highly volatile. Standard evaporation steps used

in sample preparation often lead to significant analyte loss (up to 40%) if not chemically

stabilized.

Derivatization Necessity: For Gas Chromatography-Mass Spectrometry (GC-MS),

underivatized amphetamines tail significantly due to interaction with silanol groups in the
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column and fragment poorly, reducing sensitivity.

This guide details a Mixed-Mode Cation Exchange (MCX) SPE protocol coupled with

Pentafluoropropionic Anhydride (PFPA) derivatization. This combination provides the highest

specificity and recovery by leveraging orthogonal retention mechanisms and stable derivative

formation.

Mechanism of Action
Mixed-Mode Solid-Phase Extraction (SPE)
To achieve high purity, we utilize a copolymeric sorbent possessing both hydrophobic

(reversed-phase) and strong cation exchange (SCX) functionalities.

Retention: At pH < pKa (e.g., pH 6.0), the amphetamine amine group is protonated (

). It binds to the sorbent's sulfonate group (

) via electrostatic attraction, while the phenyl ring engages in Van der Waals interactions with
the polymer backbone.

Interference Removal: Because the drug is "locked" by two mechanisms, we can use

aggressive wash steps (100% methanol, acidic water) to strip away neutral and anionic

matrix components without eluting the analyte.

Elution: Elution requires breaking both interactions. We use a high-pH organic solvent (e.g.,

:IPA:

).[1] The base neutralizes the amphetamine (

), breaking the ionic bond, while the organic solvent overcomes the hydrophobic retention.

Derivatization Chemistry (Acylation)
Acylation with PFPA targets the primary and secondary amine groups. This reaction replaces

the active hydrogen with a pentafluoropropionyl moiety.

Benefit 1: Increases molecular weight, shifting the analyte to a cleaner region of the

chromatogram.
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Benefit 2: The electronegative fluorine atoms enhance electron capture, significantly

boosting signal-to-noise ratio in MS detection.

Benefit 3: Reduces polarity, improving peak shape and column longevity.

Visualized Workflows
Figure 1: Mixed-Mode SPE Mechanism
This diagram illustrates the dual-retention logic required to isolate basic drugs from complex

matrices.[2]
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Phase 1: Retention (Dual Mode)

Phase 2: Interference Removal

Phase 3: Elution

Sample Load (pH 6.0)
Amphetamine (NH3+) binds to Sorbent (SO3-)

Mechanism:
1. Electrostatic (Ionic)
2. Hydrophobic (RP)

Wash 1: 0.1M HCl
Removes Hydrophilic/Zwitterionic

Wash 2: 100% Methanol
Removes Hydrophobic Neutrals

Analyte remains bound
due to Ionic Lock

Elution: DCM/IPA/NH4OH
pH > 11

Mechanism:
Base neutralizes Amine (NH2)

Breaks Ionic Bond

Click to download full resolution via product page

Caption: Logical flow of Mixed-Mode Cation Exchange (MCX). The "Ionic Lock" allows

aggressive washing of interferences.

Figure 2: Derivatization Reaction Scheme
The transformation of Amphetamine to its PFPA-derivative.
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Amphetamine (R-NH2)
+

PFPA (Anhydride)

Incubation
20 min @ 60°C

PFP-Amphetamine
(Stable, Volatile)

+
PFP-Acid (Byproduct)

Click to download full resolution via product page

Caption: Acylation reaction replacing active hydrogen with fluoro-acyl group for GC-MS stability.

Detailed Experimental Protocols
Reagents and Materials

SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut

Certify), 30 mg or 60 mg.

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[3][4]

Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).[5] Freshly

prepared.

Keeper Solvent: 1% HCl in Methanol (Crucial for preventing volatility loss).

Sample Pre-Treatment (Urine)
Aliquot 1 mL of urine.

Add internal standard (e.g., Amphetamine-D5, MDMA-D5) at 100 ng/mL.

Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

Why? Adjusting pH to 6.0 ensures amphetamines are fully ionized (

) for the cation exchange mechanism.

Vortex and centrifuge at 3000 rpm for 5 minutes.

Solid-Phase Extraction Protocol
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Step Action Critical Technical Insight

1. Condition
1 mL MeOH, then 1 mL

.

Activates sorbent pores. Do

not let cartridge dry.

2. Load
Load pre-treated sample at 1-2

mL/min.

Slow flow allows sufficient time

for ion-exchange interaction.

3. Wash 1 1 mL 0.1 M HCl.

Removes hydrolysis enzymes

and hydrophilic interferences.

Analyte stays bound ionically.

4. Wash 2 1 mL 100% Methanol.

Crucial Step: Removes

hydrophobic neutrals/fats.

Analyte stays bound ionically.

5. Dry Apply high vacuum for 5 mins.

Removes residual water which

can quench the derivatization

reagent later.

6. Elute

2 mL

:IPA:

(78:20:2).

High pH neutralizes the drug;

Organic solvent disrupts

hydrophobic bonds. Collect in

glass tube.

Evaporation (The "Danger Zone")
WARNING: Amphetamine free base is volatile.

Add 50 µL of 1% HCl in Methanol to the eluate before evaporation.

Mechanism:[2][6][7][8][9] This converts the free base back to the non-volatile

Hydrochloride salt (

).

Evaporate to dryness under nitrogen stream at <40°C. Do not over-dry.

Derivatization
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To the dried residue, add 50 µL Ethyl Acetate and 50 µL PFPA.

Cap vial tightly and incubate at 65°C for 20 minutes.

Evaporate to dryness under nitrogen at <40°C.

Reconstitute in 100 µL Ethyl Acetate.

Transfer to autosampler vial for GC-MS injection.

Validation & Performance Metrics
The following data summarizes typical performance characteristics when comparing

derivatization agents (PFPA vs. HFBA) using this protocol.

Table 1: Comparative Performance of Acylation Reagents

Feature
PFPA
(Pentafluoropropio
nic)

HFBA
(Heptafluorobutyric
)

Technical Verdict

Reaction Stability High Moderate

PFPA derivatives are

less prone to

degradation in the

injector port.

Volatility High (Good for GC) Moderate

PFPA elutes faster,

allowing shorter run

times.

Mass Increment +146 amu +196 amu

Both move ions to

higher m/z, reducing

background noise.

Sensitivity (LOD) 0.5 - 1.0 ng/mL 2.5 - 5.0 ng/mL

PFPA provides

superior S/N ratios for

amphetamines [1].

Table 2: Typical Recovery Data (Spiked Urine @ 100 ng/mL)
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Analyte Recovery (%) RSD (%)

Amphetamine 92% 4.5

Methamphetamine 95% 3.2

MDMA 96% 2.8

MDA 89% 5.1

Troubleshooting Guide (Self-Validating Systems)
Low Recovery of Amphetamine only: You likely lost the analyte during the evaporation of the

eluate. Solution: Ensure the addition of acid (HCl/MeOH) prior to drying.

Poor Derivatization Efficiency: Presence of water in the eluate will hydrolyze the PFPA

anhydride. Solution: Ensure SPE cartridges are dried thoroughly (Step 5 of SPE) or use a

chemical drying agent (anhydrous

) before evaporation.

Column Bleed/Tailing: Excess PFPA damages GC columns. Solution: Ensure the

derivatization mixture is evaporated completely and reconstituted in fresh Ethyl Acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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